
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, two chlorine atoms, a methoxy group, and an imine group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-hydroxy-6-methoxybenzaldehyde and 2,6-dichloroaniline.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-bromo-4-hydroxy-6-methoxybenzaldehyde and 2,6-dichloroaniline in the presence of an acid catalyst. This reaction forms the imine linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The presence of reactive functional groups allows it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-((2,6-dichlorophenylimino)methyl)phenol: Lacks the methoxy group.
2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methylphenol: Has a methyl group instead of a methoxy group.
Uniqueness
(E)-2-Bromo-4-((2,6-dichlorophenylimino)methyl)-6-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy groups provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C14H10BrCl2NO2 |
|---|---|
Molecular Weight |
375.0 g/mol |
IUPAC Name |
2-bromo-4-[(2,6-dichlorophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H10BrCl2NO2/c1-20-12-6-8(5-9(15)14(12)19)7-18-13-10(16)3-2-4-11(13)17/h2-7,19H,1H3 |
InChI Key |
NUHWZEJHWKORNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NC2=C(C=CC=C2Cl)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



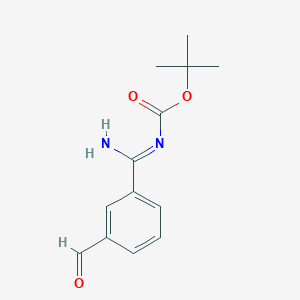
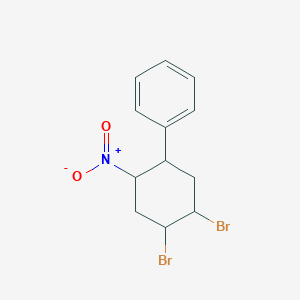
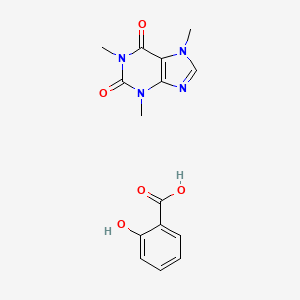
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)

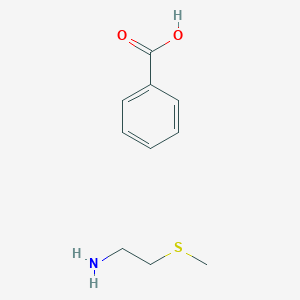
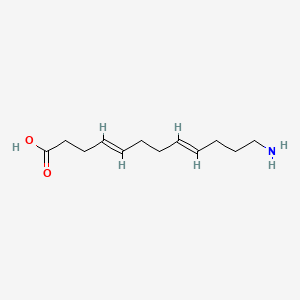
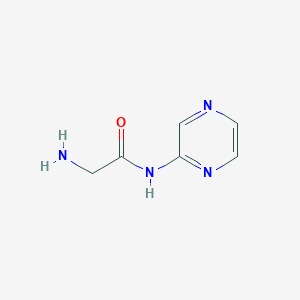

![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)


